methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoate group, which is a benzene ring attached to a carboxylate . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. It would likely have a combination of single, double, and possibly aromatic bonds. The exact structure would depend on the specific arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the arrangement of its functional groups .Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound is used in the synthesis of various heterocyclic systems, which are crucial in the development of pharmaceuticals and materials science. For instance, derivatives of this compound have been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 2H-1-benzopyran-2-ones among others, indicating its versatility in synthesizing complex molecular architectures necessary for biological activity and material properties (Selič, Grdadolnik, & Stanovnik, 1997).
Antitumor Agents
A notable application involves its use in the design and synthesis of potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing its potential as an antitumor agent. Such compounds have been designed to inhibit key enzymes involved in nucleotide synthesis, which is a critical pathway for rapidly dividing cancer cells. The efficacy of these compounds against various cancer cell lines underlines the importance of this chemical scaffold in the development of new cancer therapies (Gangjee et al., 2000).
Dual Inhibitors for Dihydrofolate Reductase and Thymidylate Synthase
Further research has demonstrated the synthesis of novel classical antifolates based on derivatives of this compound, which act as dual inhibitors for human dihydrofolate reductase and thymidylate synthase. This dual inhibition mechanism is particularly effective in combating certain types of cancer by simultaneously blocking two critical pathways in folate metabolism, indicating the compound's significant potential in antitumor pharmacotherapy (Gangjee, Lin, Kisliuk, McGuire, 2005).
Antifolate Research
The compound's framework has been instrumental in antifolate research, leading to the development of inhibitors targeting enzymes involved in nucleotide synthesis. This research avenue is vital for creating drugs that can manage diseases caused by rapid cell division, such as cancer and bacterial infections. The ability of these derivatives to inhibit dihydrofolate reductase and thymidylate synthase with high potency underlines the compound's utility in medicinal chemistry for designing new therapeutic agents (Gangjee et al., 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to pyrrole-3-carboxylic acid amides, which are central to remarkably successful drugs like Atorvastatin and Sunitinib
Mode of Action
It is known that the cyclization reactions of similarly functionalized enamines are a key part of the synthetic procedure . This could suggest that the compound interacts with its targets through a similar mechanism.
Biochemical Pathways
The compound may affect various biochemical pathways due to its structural similarity to other bioactive compounds. For instance, 4-oxo derivatives of pyrrole-3-carboxylic acids and the pyrrolin-4-ones in general, are known to have antimalarial and HIV-1 protease inhibitory activities . .
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-3-4-14-30-24(32)23-22(19(15-27-23)17-10-6-5-7-11-17)29-26(30)35-16-21(31)28-20-13-9-8-12-18(20)25(33)34-2/h5-13,15,27H,3-4,14,16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMWWNHYVZIOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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